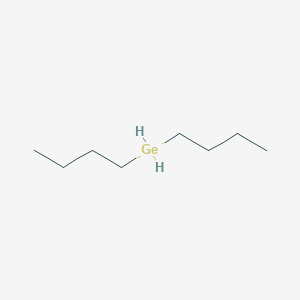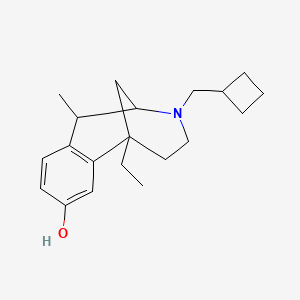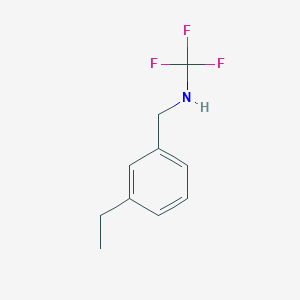
N-(3-ethylbenzyl)-1,1,1-trifluoromethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ethylbenzyl)-1,1,1-trifluoromethanamine is an organic compound that features a trifluoromethyl group attached to an amine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethylbenzyl)-1,1,1-trifluoromethanamine typically involves the reaction of 3-ethylbenzylamine with trifluoromethylating agents under controlled conditions. One common method is the reaction of 3-ethylbenzylamine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
N-(3-ethylbenzyl)-1,1,1-trifluoromethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
N-(3-ethylbenzyl)-1,1,1-trifluoromethanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-(3-ethylbenzyl)-1,1,1-trifluoromethanamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds or ionic interactions with specific amino acid residues in proteins, modulating their activity.
類似化合物との比較
Similar Compounds
N-ethylbenzylamine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
N-(3-methylbenzyl)-1,1,1-trifluoromethanamine: Similar structure but with a methyl group instead of an ethyl group, affecting its steric and electronic properties.
Uniqueness
N-(3-ethylbenzyl)-1,1,1-trifluoromethanamine is unique due to the presence of both the ethylbenzyl and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C10H12F3N |
|---|---|
分子量 |
203.20 g/mol |
IUPAC名 |
N-[(3-ethylphenyl)methyl]-1,1,1-trifluoromethanamine |
InChI |
InChI=1S/C10H12F3N/c1-2-8-4-3-5-9(6-8)7-14-10(11,12)13/h3-6,14H,2,7H2,1H3 |
InChIキー |
KDHQSNQPNBALSM-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CC=C1)CNC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


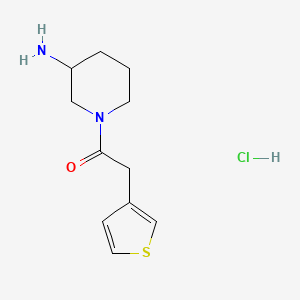
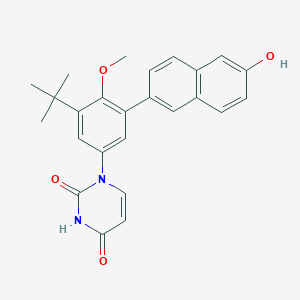


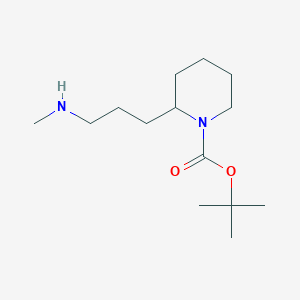

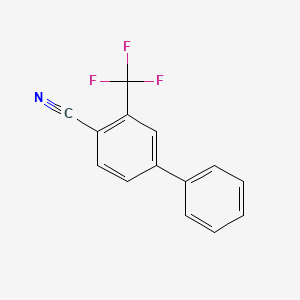



![5H-Pyrimido[4,5-d]azepine](/img/structure/B13964865.png)
